molecular formula C15H16N4O2S B5735579 1-(4-Ethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea

1-(4-Ethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea

Cat. No.: B5735579
M. Wt: 316.4 g/mol
InChI Key: AISPHXOMYOXRCX-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound, in particular, is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea typically involves the reaction of 4-ethoxyaniline with pyridine-4-carbonyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: It could be explored for its potential therapeutic effects in drug development.

    Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea
  • 1-(4-Chlorophenyl)-3-(pyridine-4-carbonylamino)thiourea
  • 1-(4-Methylphenyl)-3-(pyridine-4-carbonylamino)thiourea

Uniqueness

1-(4-Ethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group might enhance the compound’s solubility in organic solvents and affect its interaction with biological targets.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-2-21-13-5-3-12(4-6-13)17-15(22)19-18-14(20)11-7-9-16-10-8-11/h3-10H,2H2,1H3,(H,18,20)(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISPHXOMYOXRCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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